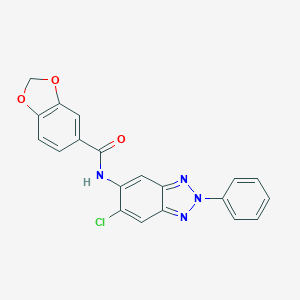
N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide, also known as CMDB or Compound 14, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to inhibit the activity of HDAC6, which leads to the accumulation of misfolded proteins and ultimately cell death. Inflammation research has shown that N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the activation of NF-κB signaling pathway. In neurological research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to protect neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to have various biochemical and physiological effects in different areas of research. In cancer research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to induce cell death and inhibit cell proliferation. In inflammation research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been shown to protect neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted research. However, one limitation is the lack of long-term safety data, as N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide is a relatively new compound and its effects on human health are not fully understood.
Zukünftige Richtungen
For N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide research include further investigation of its potential therapeutic applications, such as in cancer, inflammation, and neurological disorders. In addition, research on the safety and toxicity of N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide is needed to ensure its potential use in clinical settings. Furthermore, the development of more efficient and cost-effective synthesis methods for N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide may also facilitate its use in research and potential clinical applications.
In conclusion, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide, or N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide, is a synthetic compound that has shown potential therapeutic applications in various fields of research. Its specificity for certain enzymes and signaling pathways makes it a valuable tool for targeted research, but further investigation is needed to fully understand its effects on human health.
Synthesemethoden
The synthesis of N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide involves the reaction of 3-chloro-4-methoxyaniline with 2,4-dimethylbenzoyl chloride in the presence of a base. This reaction results in the formation of N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide as a white solid with a yield of approximately 80%.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has shown promising results as an inhibitor of the enzyme HDAC6, which is involved in the progression of various cancers. N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C16H16ClNO2 |
|---|---|
Molekulargewicht |
289.75 g/mol |
IUPAC-Name |
N-(3-chloro-4-methoxyphenyl)-2,4-dimethylbenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-10-4-6-13(11(2)8-10)16(19)18-12-5-7-15(20-3)14(17)9-12/h4-9H,1-3H3,(H,18,19) |
InChI-Schlüssel |
ONEWMEVZDHNYGV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)

![N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)
![N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B244592.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)


![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)
![N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)
![N-(3-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244605.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244606.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244607.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244608.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244609.png)